B-428

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

154628-42-9 |

|---|---|

Formule moléculaire |

C9H7IN2S |

Poids moléculaire |

302.14 g/mol |

Nom IUPAC |

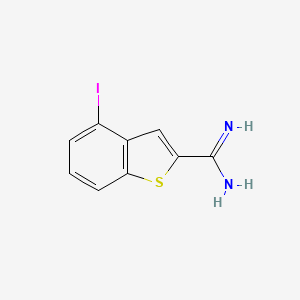

4-iodo-1-benzothiophene-2-carboximidamide |

InChI |

InChI=1S/C9H7IN2S/c10-6-2-1-3-7-5(6)4-8(13-7)9(11)12/h1-4H,(H3,11,12) |

Clé InChI |

YERQOXAYAFWFEJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=C(S2)C(=N)N)C(=C1)I |

Synonymes |

4-iodine-benzo(b)thiophene-2-carboxamidine 4-iodobenzo(b)thiophene-2-carboxamidine B 428 B-428 B428 |

Origine du produit |

United States |

Foundational & Exploratory

ABBV-428: A Mesothelin-Targeted CD40 Agonist

References

- 1. Facts and Hopes of CD40 Agonists as a Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. blog.crownbio.com [blog.crownbio.com]

- 5. Cancer immunotherapy: activating innate and adaptive immunity through CD40 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cysticfibrosisnewstoday.com [cysticfibrosisnewstoday.com]

- 8. Proteostasis Therapeutics Announces New Publication on the Mechanism of Action of a Novel Class of CFTR Modulators Called Amplifiers in the Journal of Cystic Fibrosis [prnewswire.com]

- 9. static1.squarespace.com [static1.squarespace.com]

- 10. Discovery of a Small-Molecule Inhibitor Targeting the Androgen Receptor N-Terminal Domain for Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of B-428: A Potent Urokinase-Type Plasminogen Activator Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

B-428, chemically identified as 4-iodo-benzo[b]thiophene-2-carboxamidine, is a potent and selective synthetic inhibitor of urokinase-type plasminogen activator (uPA). This document provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its synthesis and key biological assays, quantitative data on its inhibitory activity, and a visual representation of its role in the uPA signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of oncology, drug discovery, and molecular biology who are interested in the development of novel anti-cancer and anti-invasive therapies targeting the uPA system.

Discovery and Rationale

This compound was developed as part of a research program aimed at identifying novel, potent, and selective inhibitors of urokinase-type plasminogen activator (uPA), a serine protease critically involved in tumor invasion and metastasis. The rationale behind targeting uPA is its role in the degradation of the extracellular matrix (ECM), a key step in cancer cell dissemination. By inhibiting uPA, it is possible to block the proteolytic cascade that facilitates cancer cell migration and the establishment of metastatic colonies. This compound emerged from a series of 4-substituted benzo[b]thiophene-2-carboxamidines designed to interact with the active site of uPA.[1]

Synthesis of this compound (4-iodo-benzo[b]thiophene-2-carboxamidine)

The synthesis of this compound is a multi-step process starting from 3-fluoroiodobenzene. The key intermediate, methyl 4-iodobenzo[b]thiophene-2-carboxylate, is synthesized and subsequently converted to the final carboxamidine product.

Experimental Protocol:

Step 1: Synthesis of Methyl 4-iodobenzo[b]thiophene-2-carboxylate

-

Reaction Setup: A solution of 3-fluoroiodobenzene in a suitable aprotic solvent (e.g., anhydrous tetrahydrofuran) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

Lithiation: A strong organolithium base, such as n-butyllithium, is added dropwise to the solution. The reaction is stirred for a specific period to allow for the formation of the lithiated intermediate.

-

Formylation: A formylating agent, such as N,N-dimethylformamide (DMF), is added to the reaction mixture, which is then allowed to warm to room temperature.

-

Thiophene (B33073) Annulation: The resulting aldehyde is then subjected to a thiophene ring-forming reaction. This is typically achieved by reacting it with a reagent like methyl thioglycolate in the presence of a base (e.g., sodium methoxide) in a suitable solvent like methanol (B129727).

-

Work-up and Purification: The reaction is quenched with an aqueous solution, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product, methyl 4-iodobenzo[b]thiophene-2-carboxylate, is purified by column chromatography.

Step 2: Amidination of Methyl 4-iodobenzo[b]thiophene-2-carboxylate

-

Ammonolysis: The purified methyl 4-iodobenzo[b]thiophene-2-carboxylate is dissolved in a suitable solvent (e.g., methanol saturated with ammonia) in a sealed reaction vessel.

-

Reaction Conditions: The mixture is heated to a specific temperature for a defined period to facilitate the conversion of the ester to the corresponding amide.

-

Conversion to Amidine: The resulting carboxamide is then converted to the carboxamidine. This can be achieved through various methods, such as reaction with a dehydrating agent (e.g., phosphorus oxychloride) followed by treatment with ammonia, or via the Pinner reaction.

-

Purification: The final product, 4-iodo-benzo[b]thiophene-2-carboxamidine (this compound), is purified by recrystallization or column chromatography to yield a pure solid.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of uPA. It binds to the active site of the enzyme, preventing the binding of its natural substrate, plasminogen. This inhibition blocks the conversion of plasminogen to plasmin, a broad-spectrum protease that degrades components of the extracellular matrix and activates other proteases like matrix metalloproteinases (MMPs). The uPA/uPAR system also activates intracellular signaling pathways that promote cell migration, proliferation, and survival. By inhibiting uPA, this compound disrupts these processes.

uPA-uPAR Signaling Pathway

Caption: uPA-uPAR Signaling Pathway and Inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified in various assays. The following tables summarize the key findings.

| Parameter | Value | Assay Condition |

| IC50 (Human uPA) | 0.32 µM | Purified human urokinase in a plasminogen-linked assay. |

| IC50 (Cell Surface uPA) | 0.54 µM | HT1080 human fibrosarcoma cells. |

| IC50 (Fibronectin Degradation) | 1.5 µM | HT1080 cell-mediated degradation of [3H]fibronectin. |

| Ki (Human uPA) | 0.53 µM | Competitive inhibition analysis using Lineweaver-Burk plots. |

Table 1: Inhibitory Activity of this compound

| Enzyme/Process | Selectivity (Fold) | Comparison |

| Tissue-type Plasminogen Activator (tPA) | >300 | Compared to uPA inhibition. |

| Plasmin | >1000 | Compared to uPA inhibition. |

Table 2: Selectivity Profile of this compound

Experimental Protocols for Biological Assays

uPA Inhibition Assay (Purified Enzyme)

-

Reagents and Materials: Purified human uPA, plasminogen, chromogenic plasmin substrate (e.g., S-2251), assay buffer (e.g., Tris-HCl, pH 7.4, with Tween 80), 96-well microtiter plates, and a microplate reader.

-

Procedure:

-

Prepare a solution of purified human uPA in the assay buffer.

-

Add serial dilutions of this compound (or vehicle control) to the wells of a 96-well plate.

-

Add the uPA solution to each well and incubate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Add a solution of plasminogen to each well.

-

Initiate the reaction by adding the chromogenic plasmin substrate.

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.

-

-

Data Analysis: Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percent inhibition against the inhibitor concentration.

Cell Surface uPA Activity Assay

-

Cell Culture: Culture HT1080 human fibrosarcoma cells in appropriate media (e.g., DMEM with 10% FBS) to near confluency.

-

Procedure:

-

Harvest the cells and wash them with a serum-free medium.

-

Resuspend the cells in the assay buffer.

-

Add the cell suspension to the wells of a 96-well plate.

-

Add serial dilutions of this compound (or vehicle control) to the wells and incubate.

-

Add plasminogen and the chromogenic plasmin substrate to initiate the reaction.

-

Monitor the change in absorbance over time.

-

-

Data Analysis: Calculate the IC50 value as described for the purified enzyme assay.

Fibronectin Degradation Assay

-

Preparation of Radiolabeled Fibronectin: Label purified fibronectin with a radioactive isotope (e.g., 3H) using standard methods. Coat the wells of a 24-well plate with the radiolabeled fibronectin.

-

Cell Seeding and Treatment:

-

Seed HT1080 cells onto the radiolabeled fibronectin-coated wells.

-

Allow the cells to adhere.

-

Replace the medium with a serum-free medium containing plasminogen and serial dilutions of this compound (or vehicle control).

-

-

Incubation and Measurement:

-

Incubate the plate for a specified time (e.g., 24 hours) at 37°C.

-

Collect aliquots of the culture supernatant at different time points.

-

Measure the radioactivity in the supernatant using a scintillation counter.

-

-

Data Analysis: The amount of radioactivity released into the medium corresponds to the extent of fibronectin degradation. Calculate the IC50 value for the inhibition of fibronectin degradation by this compound.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of urokinase-type plasminogen activator. Its ability to block both purified and cell-surface uPA, leading to the inhibition of extracellular matrix degradation, makes it a valuable tool for studying the role of the uPA system in cancer and other invasive diseases. The detailed synthetic and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this compound and develop next-generation uPA inhibitors with improved therapeutic potential.

References

The Emergence of CFTR Amplifiers: A Technical Guide to the Mechanism of Action of Nesolicaftor (B-428)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystic Fibrosis (CF) therapeutics have been revolutionized by the advent of CFTR modulators. While correctors and potentiators directly target the dysfunctional Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, a novel class of agents known as "amplifiers" has emerged, working upstream to increase the total cellular reserve of the CFTR protein. This technical guide provides an in-depth analysis of the mechanism of action of Nesolicaftor (PTI-428), a first-in-class CFTR amplifier. We will detail its molecular target, the downstream effects on CFTR biosynthesis, summarize key preclinical and clinical data, and provide comprehensive protocols for the pivotal assays used in its evaluation.

Introduction: The CFTR Modulator Landscape

Cystic Fibrosis is a monogenic disorder caused by mutations in the CFTR gene, leading to either insufficient production or impaired function of the CFTR protein, an anion channel critical for ion and fluid homeostasis in epithelial tissues[1][2]. The current therapeutic strategy revolves around small molecules that directly modulate the mutant CFTR protein:

-

Correctors (e.g., Lumacaftor, Tezacaftor): These molecules aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.

-

Potentiators (e.g., Ivacaftor): These agents increase the channel opening probability (gating) of CFTR protein that is already present at the cell surface[1][3].

Nesolicaftor (PTI-428) introduces a third, complementary mechanism. As a CFTR amplifier , it is designed to increase the amount of CFTR protein synthesized by the cell, thereby providing more substrate for correctors and potentiators to act upon[1][2][3]. This approach holds promise for enhancing the efficacy of existing modulator combinations and potentially benefiting a wider range of CF genotypes[3].

Core Mechanism of Action: From mRNA Stabilization to Protein Amplification

The central mechanism of Nesolicaftor involves the regulation of CFTR protein biosynthesis at the messenger RNA (mRNA) level[1][2]. Unlike other modulators, it does not directly interact with the CFTR protein itself.

Molecular Target: Poly(rC)-Binding Protein 1 (PCBP1)

Preclinical research has demonstrated that Nesolicaftor directly binds to the poly(rC)-binding protein 1 (PCBP1)[1][2][4]. PCBP1 is an RNA-binding protein known to regulate the stability and translation of its target mRNAs[2][4].

The proposed signaling pathway is as follows:

-

Binding: Nesolicaftor enters the cell and binds specifically to PCBP1.

-

Enhanced Affinity: The formation of the Nesolicaftor-PCBP1 complex is thought to enhance the affinity of PCBP1 for the CFTR mRNA[2][4].

-

mRNA Stabilization: This enhanced binding protects the CFTR mRNA transcript from cellular degradation pathways[2].

-

Increased Translation: A more stable and abundant pool of CFTR mRNA leads to increased ribosomal translation, resulting in a greater quantity of nascent CFTR polypeptide chains (the immature, Band B form of the protein)[1][2].

This amplification of the CFTR protein pool provides more substrate for corrector molecules to facilitate proper folding and trafficking, ultimately increasing the density of mature, functional CFTR channels at the cell surface[1].

Quantitative Data from Clinical Investigations

Nesolicaftor (PTI-428) has been evaluated in multiple clinical trials, primarily as part of a triple-combination therapy with a CFTR corrector (Posenacaftor, PTI-801) and a potentiator (Dirocaftor, PTI-808). The following tables summarize key quantitative efficacy data from these studies.

Table 1: Change in Lung Function (ppFEV1) in F508del Homozygous Patients

| Trial Identifier | Treatment Group | Duration | Baseline ppFEV1 | Mean Absolute Change from Baseline in ppFEV1 (percentage points) | Placebo-Adjusted Improvement (percentage points) | Reference |

|---|---|---|---|---|---|---|

| NCT03251092 | PTI-428 + Posenacaftor + Dirocaftor | 28 Days | N/A | N/A | +8 (p ≤ 0.01) | [3][5] |

| Phase 2 (Orkambi add-on) | 50 mg PTI-428 + Lumacaftor/Ivacaftor | 28 Days | <70% | N/A | +6.6 (p<0.05) | [6] |

| Phase 2 (Orkambi add-on) | 50 mg PTI-428 + Lumacaftor/Ivacaftor | 28 Days | All Patients | N/A | +5.2 (p<0.05) | [6] |

| NCT03500263 | PTI-428 + Posenacaftor + Dirocaftor | 14 Days | N/A | +5% | N/A |[3] |

Table 2: Change in Sweat Chloride (SwCl) Concentration in F508del Homozygous Patients

| Trial Identifier | Treatment Group | Duration | Mean Change from Baseline in SwCl (mmol/L) | Placebo-Adjusted Improvement (mmol/L) | Reference |

|---|---|---|---|---|---|

| NCT03251092 | PTI-428 + Posenacaftor + Dirocaftor | 28 Days | N/A | -29 (p < 0.0005) | [3][5] |

| NCT03500263 | PTI-428 + Posenacaftor + Dirocaftor | 14 Days | -19 | -24 |[3] |

Experimental Protocols

The characterization of Nesolicaftor's mechanism and efficacy relies on a suite of specialized in-vitro and ex-vivo assays. Below are detailed methodologies for key experiments.

Western Blot Analysis of CFTR Protein Expression

This assay is used to quantify the abundance and maturation state of the CFTR protein. The immature, core-glycosylated form (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) has trafficked to the cell membrane[7][8]. Nesolicaftor is expected to increase the abundance of both bands.

-

Cell Culture and Treatment:

-

Culture primary human bronchial epithelial (HBE) cells from CF donors (e.g., homozygous for F508del) on permeable supports at an air-liquid interface (ALI) for 21-28 days to achieve a differentiated, mucociliary phenotype.

-

Treat the differentiated cultures with Nesolicaftor (e.g., 10 µM) and/or other modulators for 24-48 hours. Include vehicle-only (e.g., DMSO) controls.

-

-

Cell Lysis and Protein Quantification:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells directly on the culture insert using RIPA buffer supplemented with a protease inhibitor cocktail[4].

-

Scrape the cells, incubate the lysate on ice for 30 minutes, and clarify by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C)[4].

-

Determine the protein concentration of the supernatant using a BCA assay[4][7].

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations for all samples. Mix lysate with Laemmli sample buffer. Heat samples at 37-65°C for 10-15 minutes. Note: Do not boil CFTR samples, as this can cause aggregation[7][9].

-

Load 20-30 µg of protein per well onto a low-percentage (e.g., 6%) Tris-glycine SDS-polyacrylamide gel[7][9].

-

Perform electrophoresis to separate proteins by size.

-

Transfer separated proteins to a PVDF or nitrocellulose membrane using a semi-dry or wet transfer system[4][7].

-

-

Immunoblotting and Detection:

-

Block the membrane for at least 1 hour at room temperature with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20)[4][7].

-

Incubate the membrane overnight at 4°C with a primary antibody specific for CFTR[4].

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[7].

-

Wash the membrane three times with TBST.

-

Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager[4].

-

Perform densitometric analysis on Bands B and C using software like ImageJ to quantify changes in protein levels relative to loading controls (e.g., actin or tubulin).

-

Ussing Chamber Assay for CFTR Function

This electrophysiological technique directly measures CFTR-dependent ion transport across a polarized epithelial monolayer. An increase in the measured short-circuit current (Isc) indicates improved CFTR function[8][10].

-

Cell Culture:

-

Culture primary HBE cells from CF donors on permeable supports (e.g., Transwell® or Snapwell™ inserts) at ALI for 21-28 days until a high transepithelial electrical resistance (TEER) is achieved[10].

-

Treat cells with Nesolicaftor and/or other modulators for 24-48 hours prior to the assay.

-

-

Measurement Protocol:

-

Mount the permeable support containing the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments with Krebs-Ringer Bicarbonate buffer[3][10]. Maintain at 37°C and bubble with 95% O₂/5% CO₂.

-

Clamp the voltage across the epithelium to 0 mV and continuously measure the short-circuit current (Isc).

-

Sequentially add pharmacological agents to the chambers to isolate CFTR-specific current:

-

Apical Amiloride (e.g., 100 µM): Inhibits the epithelial sodium channel (ENaC) to reduce baseline current[1][10].

-

Apical Forskolin (e.g., 10-20 µM): Increases intracellular cAMP to activate CFTR channels[1][10].

-

Apical CFTR Potentiator (e.g., 1-5 µM Ivacaftor or Genistein): Maximally activates any CFTR channels at the surface[1][10].

-

Apical CFTR Inhibitor (e.g., 10 µM CFTRinh-172): Inhibits all CFTR-dependent current, confirming the specificity of the measured signal[1][10].

-

-

-

Data Analysis:

-

Calculate the change in Isc (ΔIsc) in response to the addition of the forskolin/potentiator cocktail and the subsequent inhibition by CFTRinh-172.

-

Compare the ΔIsc between Nesolicaftor-treated and control groups to quantify the functional improvement in CFTR activity.

-

Forskolin-Induced Swelling (FIS) Assay in Organoids

This assay provides a functional, high-throughput readout of CFTR activity in 3D patient-derived organoids[11]. Functional CFTR channels transport chloride and fluid into the organoid lumen, causing it to swell upon stimulation with forskolin[3][6]. The degree of swelling correlates with CFTR function.

-

Organoid Culture and Plating:

-

Establish and culture intestinal or airway organoids from patient-derived biopsies in a basement membrane matrix (e.g., Matrigel®) with appropriate growth media[3].

-

For the assay, dissociate mature organoids and seed 30-80 organoids per well into a 96-well plate containing the matrix[6].

-

Treat organoids with Nesolicaftor and/or other modulators for 24-48 hours.

-

-

Swelling Assay and Imaging:

-

Stain the organoids with a live-cell dye (e.g., Calcein AM)[6].

-

Replace the culture medium with a buffer (e.g., Krebs-Ringer Bicarbonate) containing 10 µM Forskolin[1][3].

-

Place the plate in a live-cell imaging system equipped with an environmental chamber (37°C, 5% CO₂).

-

Capture brightfield or fluorescent images of the organoids at time 0 and at regular intervals (e.g., every 10-20 minutes) for 1-2 hours[3].

-

-

Data Quantification:

-

Use image analysis software (e.g., ImageJ) to measure the cross-sectional area of the organoids in each well at each time point[3].

-

Calculate the area under the curve (AUC) of the swelling response (percent increase in area over time) for each condition.

-

Compare the AUC between treated and control groups to determine the effect of Nesolicaftor on CFTR function.

-

Conclusion

Nesolicaftor (PTI-428) represents a novel therapeutic strategy in the management of Cystic Fibrosis. Its unique mechanism as a CFTR amplifier, which targets the stabilization of CFTR mRNA via interaction with PCBP1 to increase overall protein production, is distinct from and complementary to existing corrector and potentiator therapies[1][2][4]. Preclinical and clinical data have demonstrated its potential to be combined with other modulators to significantly improve lung function and reduce sweat chloride levels in individuals with CF[3][5][6]. The continued investigation of CFTR amplifiers like Nesolicaftor may pave the way for more effective and broadly applicable combination therapies for this complex genetic disease.

References

- 1. stemcell.com [stemcell.com]

- 2. Protocol for Application, Standardization and Validation of the Forskolin-Induced Swelling Assay in Cystic Fibrosis Human Colon Organoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. stemcell.com [stemcell.com]

- 4. benchchem.com [benchchem.com]

- 5. Forskolin-induced Swelling in Intestinal Organoids: An In Vitro Assay for Assessing Drug Response in Cystic Fibrosis Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. cff.org [cff.org]

- 8. Western Blot | CFTR Antibody Distribution Program [cftrantibodies.web.unc.edu]

- 9. benchchem.com [benchchem.com]

- 10. Ussing chamber | Cystic Fibrosis Translational Research Centre (CFTRc) - McGill University [mcgill.ca]

- 11. corning.com [corning.com]

ABBV-428: A Tumor-Targeted Co-stimulatory Agent for Cancer Immunotherapy

An In-depth Technical Guide on the Biological Activity and Molecular Targets of ABBV-428

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ABBV-428 is an investigational first-in-class, bispecific, tumor-targeted immunomodulator designed to enhance anti-tumor immunity with a favorable safety profile. This document provides a comprehensive overview of the preclinical and early clinical data on ABBV-428, focusing on its mechanism of action, biological targets, and the experimental evidence supporting its development. ABBV-428 is engineered to conditionally activate the CD40 signaling pathway in the presence of mesothelin-expressing tumor cells, thereby localizing immune activation to the tumor microenvironment and mitigating systemic toxicities associated with conventional CD40 agonists.

Introduction: The Rationale for a Tumor-Targeted CD40 Agonist

The activation of the immune system to recognize and eliminate cancer cells has revolutionized oncology. CD40, a member of the tumor necrosis factor receptor (TNFR) superfamily, is a critical co-stimulatory receptor expressed on antigen-presenting cells (APCs) such as dendritic cells (DCs), B cells, and macrophages.[1] Agonistic antibodies targeting CD40 have shown promise in preclinical models by promoting APC activation, leading to enhanced T cell priming and anti-tumor responses. However, their systemic administration in clinical trials has been associated with significant dose-limiting toxicities, including cytokine release syndrome and hepatotoxicity.[2][3]

To overcome this limitation, ABBV-428 was developed as a bispecific molecule that targets both human CD40 and mesothelin (MSLN).[2][4] Mesothelin is a cell-surface glycoprotein (B1211001) that is overexpressed in a variety of solid tumors, including mesothelioma, pancreatic, ovarian, and lung cancers, with limited expression in normal tissues.[5][6] This tumor-associated expression pattern makes it an ideal anchor for localizing therapeutic activity. The central hypothesis behind ABBV-428 is that by requiring simultaneous engagement of both CD40 on immune cells and mesothelin on tumor cells, potent CD40 agonism can be restricted to the tumor microenvironment, thereby widening the therapeutic window.[4][7]

Molecular Profile of ABBV-428

ABBV-428 is a bispecific, humanized IgG1 antibody. It is composed of a single-chain variable fragment (scFv) domain targeting human CD40 at the N-terminus and an scFv domain targeting human mesothelin at the C-terminus, flanking the Fc domain.[4][8] The preclinical murine surrogate for ABBV-428 is named LB-1, which targets mouse CD40 and is built on a mouse IgG1 backbone.[4][8]

Mechanism of Action: Conditional CD40 Activation

ABBV-428's mechanism of action is predicated on its conditional agonistic activity. In the absence of mesothelin, the binding of ABBV-428 to CD40 on immune cells is insufficient to induce robust receptor clustering and downstream signaling. However, when ABBV-428 encounters a mesothelin-expressing tumor cell, the mesothelin-binding arm of the antibody anchors it to the tumor cell surface. This facilitates the cross-linking of CD40 molecules on adjacent APCs, leading to potent receptor activation and the initiation of downstream inflammatory signaling pathways.[4][8]

This conditional activation of APCs in the tumor microenvironment is expected to lead to:

-

Enhanced antigen presentation by DCs.

-

Increased co-stimulatory molecule expression (e.g., CD80, CD86) on APCs.

-

Production of pro-inflammatory cytokines and chemokines.

-

Activation and proliferation of tumor-specific T cells.[2]

Preclinical Biological Activity

The preclinical activity of ABBV-428 and its murine surrogate, LB-1, has been characterized through a series of in vitro and in vivo studies.

In Vitro Activity

In vitro assays have demonstrated the mesothelin-dependent activity of ABBV-428. In co-culture systems, ABBV-428 significantly enhanced the activation of human B cells and monocyte-derived dendritic cells (moDCs) only in the presence of mesothelin-expressing cells.[4] This was evidenced by increased B cell proliferation and production of IL-12p70 by moDCs.[4] Furthermore, ABBV-428 was shown to induce T cell activation, measured by IFNγ production, in co-cultures of T cells, moDCs, and mesothelin-expressing prostate cancer cells (PC3).[4]

| Assay | Cell Types | Endpoint | Condition | Result |

| B cell Proliferation | Human B cells, HEK293 cells | ³H-thymidine incorporation | Co-culture with MSLN-expressing HEK293 cells | Significant increase in proliferation with ABBV-428 |

| Co-culture with MSLN-negative HEK293 cells | No significant increase in proliferation | |||

| moDC Activation | Human moDCs, HEK293 cells | IL-12p70 production | Co-culture with MSLN-expressing HEK293 cells | Significant increase in IL-12p70 with ABBV-428 |

| Co-culture with MSLN-negative HEK293 cells | No significant increase in IL-12p70 | |||

| T cell Activation | Human T cells, moDCs, PC3 cells | IFNγ production (ELISpot) | Co-culture with MSLN-expressing PC3 cells | Significant increase in IFNγ spots with ABBV-428 |

| Co-culture with MSLN-negative PC3 cells | No significant increase in IFNγ spots |

Table 1: Summary of In Vitro Activity of ABBV-428. [4]

In Vivo Activity

In vivo studies using the murine surrogate LB-1 in a syngeneic mouse model with 4T1 tumors expressing mesothelin demonstrated significant anti-tumor activity, comparable to that of a conventional agonistic anti-CD40 antibody.[2] Importantly, LB-1 treatment did not lead to the elevation of serum cytokines or liver enzymes, which were observed with the anti-CD40 antibody, highlighting the improved safety profile of the bispecific approach.[2]

| Animal Model | Tumor Cell Line | Treatment | Key Findings |

| Syngeneic mouse model | 4T1 murine breast carcinoma (engineered to express MSLN) | LB-1 | - Comparable anti-tumor activity to agonistic anti-CD40 mAb.- No significant elevation of serum cytokines.- No significant elevation of liver enzymes. |

| Agonistic anti-CD40 mAb | - Significant anti-tumor activity.- Elevation of serum cytokines.- Elevation of liver enzymes. |

Table 2: Summary of In Vivo Activity of LB-1. [2]

Molecular Targets and Signaling Pathways

ABBV-428 has two primary molecular targets: CD40 on immune cells and mesothelin on tumor cells. The engagement of these targets initiates a cascade of intracellular signaling events.

CD40 Signaling

CD40 is a member of the TNFR superfamily and its activation is crucial for the maturation and function of APCs. Upon cross-linking by ABBV-428 in the presence of mesothelin, CD40 recruits TNFR-associated factors (TRAFs) to its cytoplasmic tail. This leads to the activation of several downstream signaling pathways, including:

-

NF-κB Pathway: Promotes the expression of genes involved in inflammation, cell survival, and immune responses.

-

MAPK Pathways (p38, JNK, ERK): Regulate cell proliferation, differentiation, and apoptosis.

-

PI3K/Akt Pathway: Involved in cell survival and metabolism.

The culmination of these signaling events results in the upregulation of co-stimulatory molecules, production of inflammatory cytokines, and enhanced antigen presentation, ultimately leading to a robust anti-tumor T cell response.

Mesothelin

Mesothelin's biological function is not fully understood, but it is implicated in cell adhesion and tumor progression. By targeting mesothelin, ABBV-428 is directed to the tumor site. While the primary role of mesothelin in the context of ABBV-428 is as a tumor-anchoring antigen, its engagement could potentially have direct effects on the tumor cells, although this is not the main mechanism of action of ABBV-428.

Clinical Development

A Phase I, open-label, dose-escalation study (NCT02955251) has been conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of ABBV-428 in patients with advanced solid tumors.[9][10]

Pharmacokinetics and Safety

The study showed that ABBV-428 has a dose-proportional pharmacokinetic profile.[10] The safety profile was acceptable, with the most common treatment-related adverse events being fatigue, asthenia, and infusion-related reactions.[9][10] Importantly, the toxicities characteristic of systemic CD40 agonism, such as severe cytokine release syndrome, were not frequently observed, supporting the tumor-targeting hypothesis.[10]

| Parameter | Value |

| Dose Range | 0.01 to 3.6 mg/kg |

| Recommended Phase 2 Dose | 3.6 mg/kg |

| CD40 Receptor Occupancy | >90% on peripheral B-cells at doses ≥ 0.8 mg/kg |

| Common Adverse Events | Fatigue, asthenia, infusion-related reactions |

Table 3: Summary of Phase I Clinical Trial Data for ABBV-428. [9][10]

Clinical Activity

In the Phase I study, ABBV-428 monotherapy demonstrated minimal clinical activity, with no confirmed objective responses.[7] However, stable disease was observed in a subset of patients.[10] Further investigation into patient selection biomarkers and combination strategies may be necessary to enhance the clinical efficacy of ABBV-428.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following are summaries of key experimental methodologies used in the preclinical evaluation of ABBV-428.

B cell Proliferation Assay

-

Cell Isolation: Human B cells are purified from peripheral blood mononuclear cells (PBMCs).

-

Co-culture Setup: B cells are co-cultured with either mesothelin-expressing or mesothelin-negative HEK293 cells.

-

Treatment: Cultures are treated with varying concentrations of ABBV-428, a positive control (e.g., anti-CD40 antibody), or a negative control (e.g., irrelevant human antibody).

-

Proliferation Measurement: After a defined incubation period (e.g., 72 hours), ³H-thymidine is added to the cultures. The incorporation of ³H-thymidine into the DNA of proliferating cells is measured using a scintillation counter.

In Vivo Tumor Model

-

Cell Line: A syngeneic tumor cell line (e.g., 4T1 murine breast carcinoma) is engineered to express mesothelin.

-

Tumor Implantation: A defined number of tumor cells are implanted into the appropriate anatomical location (e.g., mammary fat pad) of immunocompetent mice (e.g., BALB/c).

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups and administered LB-1, an anti-CD40 antibody, or a vehicle control via a specified route (e.g., intraperitoneal injection) and schedule.

-

Efficacy Assessment: Tumor growth is monitored by measuring tumor volume at regular intervals.

-

Safety Assessment: Blood samples are collected to measure serum cytokine levels and liver enzymes.

Conclusion and Future Directions

ABBV-428 represents an innovative approach to cancer immunotherapy by targeting the co-stimulatory molecule CD40 in a tumor-dependent manner. The preclinical data strongly support its proposed mechanism of action, demonstrating potent, mesothelin-dependent immune activation with a favorable safety profile compared to non-targeted CD40 agonists. While early clinical results have shown limited monotherapy efficacy, the successful demonstration of on-target activity in the periphery and the acceptable safety profile provide a strong rationale for further clinical investigation. Future studies should focus on identifying predictive biomarkers for patient selection and exploring rational combination therapies, such as with checkpoint inhibitors or chemotherapy, to unlock the full therapeutic potential of this tumor-targeted CD40 agonist.

References

- 1. Anti-CD40 agonist antibodies: preclinical and clinical experience - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Bispecific Molecule Targeting CD40 and Tumor Antigen Mesothelin Enhances Tumor-Specific Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characteristics and clinical trial results of agonistic anti-CD40 antibodies in the treatment of malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Targeting mesothelin in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. jitc.bmj.com [jitc.bmj.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

B-428: A Technical Examination of Metallized Polyester Labeling Material

It is important to clarify that "B-428" does not refer to a chemical compound and therefore does not have an IUPAC name or a CAS number. Instead, this compound is the designation for a specific type of thermal transfer printable metallized polyester (B1180765) label manufactured by Brady.[1][2][3][4][5][6][7][8][9] This material is engineered for applications requiring high-quality, durable labels, such as rating and serial plates.

This guide provides a technical overview of the properties and performance characteristics of this compound, drawing from available technical data sheets.

Material Composition and Properties

This compound is a metallized polyester film featuring a permanent acrylic pressure-sensitive adhesive and a topcoat specifically formulated for thermal transfer printing.[1] The material is designed to produce labels with a matte, light gray finish, giving them an appearance similar to a rating or serial plate.[5]

Physical Properties:

A summary of the typical physical properties of this compound is presented in the table below. These values are averages and should not be used for specification purposes.[4]

| Property | Test Method | Average Result |

| Thickness | ||

| - Substrate | ASTM D 1000 | 0.0034 inch (0.086 mm) |

| - Adhesive | ASTM D 1000 | 0.0010 inch (0.026 mm) |

| - Total | ASTM D 1000 | 0.0044 inch (0.112 mm) |

| Adhesion to: | ||

| - Stainless Steel (20 min dwell) | ASTM D 1000 | 30 oz/in (33 N/100 mm) |

| - Stainless Steel (24 hr dwell) | ASTM D 1000 | 40 oz/in (43 N/100 mm) |

| - Polypropylene (20 min dwell) | ASTM D 1000 | 12 oz/in (13 N/100 mm) |

| - Polypropylene (24 hr dwell) | ASTM D 1000 | 20 oz/in (22 N/100 mm) |

| Tack | ASTM D 2979 | 28 oz (789 g) |

Performance Characteristics

This compound is engineered to be resistant to various environmental challenges, including solvents, temperature fluctuations, and UV exposure.[3][4][5]

Temperature Resistance:

| Condition | Duration | Observation |

| High Service Temperature | 30 days at 176°F (80°C) | No visible effect, but topcoat discoloration may occur at temperatures greater than 80°C.[1] |

| Low Service Temperature | 30 days at -40°F (-40°C) | No visible effect.[1] |

Environmental Resistance:

| Condition | Duration | Observation |

| Humidity Resistance | 30 days at 100°F (37°C), 95% R.H. | No visible effect.[1] |

| UV Light Resistance | 30 days in UV Sunlighter™ 100 | No visible effect.[1] |

| Weatherability | 30 days in Xenon Arc Weatherometer | Slight topcoat yellowing.[1] |

| Salt Fog Resistance | 30 days in 5% salt fog | No visible effect.[1] |

Experimental Protocols

The performance data presented is based on standardized testing procedures. The following outlines the general methodology for chemical resistance testing.

Chemical Resistance Testing Protocol:

-

Sample Preparation: Samples are printed with a specified thermal transfer ribbon (e.g., Brady Series R4300) using a thermal transfer printer. The printed labels are then applied to aluminum panels and allowed to dwell for 24 hours at room temperature.[3][4][7]

-

Immersion Cycling: The test consists of 5 cycles of 10-minute immersions in the specified chemical reagent, followed by 30-minute recovery periods.[3][4][7]

-

Mechanical Abrasion: After the final immersion, the samples are rubbed 10 times with a cotton swab saturated with the test fluid.[3][4][7]

-

Observation: The label stock and the printed image are visually inspected for any changes, such as discoloration, degradation, or print removal.[1]

A summary of the chemical resistance of this compound to various agents is provided in the table below.

| Chemical Reagent | Effect on Label Stock | Effect on Print |

| Methyl Ethyl Ketone | No visible effect | No visible effect |

| 1,1,1-Trichloroethane | No visible effect | No visible effect |

| Toluene | No visible effect | No visible effect |

| Mineral Spirits | No visible effect | No visible effect |

| JP-8 Jet Fuel | No visible effect | No visible effect |

| SAE 20 WT Oil | No visible effect | No visible effect |

| Isopropyl Alcohol (IPA) | No visible effect | No visible effect |

| Deionized Water | No visible effect | No visible effect |

| 3% Alconox® Detergent | No visible effect | No visible effect |

| 10% Sulfuric Acid Solution | No visible effect | No visible effect |

| 10% Sodium Hydroxide Solution | No visible effect | No visible effect |

Results are based on testing with the Brady Series R4300 ribbon.[1]

Logical Workflow for Label Selection and Application

The decision-making process for utilizing this compound labels in a research or industrial setting can be visualized as a logical workflow.

This diagram illustrates the process from identifying the labeling requirement to the final application and verification of the this compound label.

References

- 1. lanshack.com [lanshack.com]

- 2. Brady this compound Metallized Polyester Thermal Transfer Label Tape 76.20 mm (W) x 91.44 m (L) | Buy Online | Brady™ | Fisher Scientific [fishersci.fi]

- 3. farnell.com [farnell.com]

- 4. tds.bradyid.com [tds.bradyid.com]

- 5. Brady Part: THT-107-428 | 18838 | Metalized Solvent Resistant Matte Gray Polyester Label Tape for 3" Core Printers - 4" | BradyID.com [bradyid.com]

- 6. eis-inc.com [eis-inc.com]

- 7. This compound Datasheet | DigiKey [digikey.com]

- 8. Brady this compound Metallized Polyester Thermal Transfer Labels 25.4 mm | Buy Online | Brady™ | Fisher Scientific [fishersci.pt]

- 9. Brady this compound Metallized Polyester Thermal Transfer Labels 50.8 mm | Buy Online | Brady™ | Fisher Scientific [fishersci.fi]

B-428 solubility and stability data

As the designation "B-428" does not correspond to a known compound in publicly available scientific literature, this guide will proceed using Imatinib as a representative well-characterized pharmaceutical compound to illustrate the requested data presentation and visualization. Imatinib is a tyrosine kinase inhibitor used in the treatment of various cancers.

Solubility Profile of Imatinib

The solubility of Imatinib is a critical factor influencing its oral bioavailability. It exhibits pH-dependent solubility, which is characteristic of a weakly basic compound.

Table 1: Aqueous Solubility of Imatinib Mesylate

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | > 100 |

| 0.1 M HCl (pH 1.2) | 37 | > 10 |

| 0.05 M Phosphate Buffer (pH 7.4) | 37 | < 0.01 |

Table 2: Solubility of Imatinib Free Base in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Dimethyl Sulfoxide (DMSO) | 25 | ~ 50 |

| Ethanol | 25 | ~ 2.5 |

| Methanol | 25 | ~ 1.2 |

Stability Profile of Imatinib

The stability of Imatinib has been assessed under various stress conditions to understand its degradation pathways, which is crucial for formulation development and storage.

Table 3: Stability of Imatinib Under Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Duration | Degradation (%) |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | ~ 15 |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | ~ 10 |

| Oxidation | 3% H₂O₂ | 24 hours | ~ 25 |

| Thermal | 60°C | 48 hours | < 5 |

| Photolytic | UV light (254 nm) | 24 hours | ~ 8 |

Experimental Protocols

Equilibrium Solubility Determination

The equilibrium solubility of Imatinib is determined by adding an excess amount of the compound to a specific solvent system in a sealed vial. The vial is then agitated in a temperature-controlled environment (e.g., a shaker bath at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Following equilibration, the suspension is filtered through a 0.22 µm filter to remove undissolved solids. The concentration of Imatinib in the clear filtrate is then quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Forced Degradation Studies

Forced degradation studies are performed to identify the potential degradation products and pathways of Imatinib. A stock solution of Imatinib is prepared and subjected to various stress conditions as outlined in Table 3. For each condition, samples are collected at specific time points. These samples are then analyzed by a stability-indicating HPLC method, which is capable of separating the intact drug from its degradation products. The percentage of degradation is calculated by comparing the peak area of the intact drug in the stressed sample to that of an unstressed control sample.

Visualizations

Experimental Workflow for Solubility Determination

Unable to Generate Toxicological Profile for B-428: Substance Not Identified in Scientific Literature

An in-depth toxicological profile for a substance designated as "B-428" cannot be provided as extensive searches have not identified a chemical compound or drug with this identifier in the toxicological or pharmacological literature. The core requirements of the request, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, cannot be fulfilled due to the absence of relevant scientific data.

Initial searches for "this compound toxicological profile" and related terms such as "this compound safety," "this compound mechanism of action," and specific toxicological endpoints (e.g., LD50, carcinogenicity) did not yield any pertinent results for a substance under development or scientific investigation.

The predominant findings for the term "this compound" are related to a metallized polyester (B1180765) label stock manufactured by the Brady Corporation. Technical data sheets for this industrial product provide information on its physical properties, such as heat and chemical resistance, but do not contain the biological or toxicological data required for a scientific whitepaper.

Further searches identified "PTI-428," a CFTR amplifier investigated in the context of cystic fibrosis. While this is a biologically active compound, the available literature is limited and does not provide the comprehensive toxicological data necessary to construct the detailed guide requested.

Additionally, the identifier "SB 428" was found to be associated with a California Senate Bill concerning adverse childhood experiences screenings, which is unrelated to the toxicological profile of a chemical substance.

Given the lack of a clear, scientifically recognized substance with the designation "this compound" in the context of drug development or chemical safety, it is not possible to generate the requested in-depth technical guide. Researchers, scientists, and drug development professionals seeking toxicological information are advised to verify the specific chemical name or a standardized identifier (such as a CAS number or IUPAC name) for the substance of interest.

B-428 pharmacokinetics and pharmacodynamics

- 1. B 428 - AdisInsight [adisinsight.springer.com]

- 2. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jitc.bmj.com [jitc.bmj.com]

- 4. Phase I study of ABBV-428, a mesothelin-CD40 bispecific, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. static1.squarespace.com [static1.squarespace.com]

- 6. CFTR modulator therapy for cystic fibrosis caused by the rare c.3700A>G mutation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the In Vitro and In Vivo Studies of B-428 (ABBV-428)

For Researchers, Scientists, and Drug Development Professionals

Introduction

B-428, also known as ABBV-428, is a first-in-class, bispecific, tumor-targeted antibody designed for cancer immunotherapy. It functions by conditionally activating the CD40 receptor on immune cells specifically within the tumor microenvironment, thereby aiming to enhance anti-tumor immunity while mitigating the systemic toxicities associated with conventional CD40 agonists. This is achieved through its dual specificity for both human CD40 and the tumor-associated antigen mesothelin (MSLN), which is overexpressed on the surface of various solid tumors. This document provides a comprehensive overview of the preclinical in vitro and in vivo studies, as well as clinical data, that have characterized the activity and safety profile of ABBV-428.

Mechanism of Action

ABBV-428 is engineered to have a conditional agonistic activity on CD40. In the absence of mesothelin, its ability to activate CD40 is limited. However, upon binding to mesothelin on tumor cells, ABBV-428 undergoes a conformational change or clustering that facilitates potent CD40 agonism on nearby immune cells, such as antigen-presenting cells (APCs), including dendritic cells (DCs) and B cells.[1][2] This localized activation is intended to "license" APCs to effectively prime and activate tumor-specific T cells, leading to a targeted anti-tumor immune response.[1][2]

In Vitro Studies

Summary of In Vitro Activity

ABBV-428 has demonstrated potent, mesothelin-dependent activation of human immune cells in vitro. The key findings are summarized in the table below.

| Assay Type | Cell Type | Endpoint Measured | Key Finding |

| B Cell Activation & Proliferation | Purified human B cells | ³H-thymidine incorporation, CD86 and CD83 expression | Enhanced B cell proliferation and activation marker upregulation in the presence of MSLN-expressing cells.[1] |

| Dendritic Cell Activation | Human monocyte-derived dendritic cells (moDCs) | IL-12p70 production, CD83 expression | Increased IL-12p70 secretion and CD83 upregulation in a mesothelin-dependent manner.[1] |

| T Cell Activation | Human T cells co-cultured with moDCs and tumor cells | IFNγ production (ELISpot) | Significant induction of T cell activation in the presence of MSLN-expressing tumor cells.[1] |

Experimental Protocols

B Cell Proliferation Assay (³H-Thymidine Incorporation)

-

Objective: To assess the effect of ABBV-428 on B cell proliferation in the presence and absence of mesothelin.

-

Methodology:

-

Human B cells are purified from peripheral blood mononuclear cells (PBMCs).

-

B cells are co-cultured with either HEK293 cells (mesothelin-negative) or HEK293 cells engineered to express mesothelin.

-

Cultures are treated with serial dilutions of ABBV-428, a conventional anti-CD40 antibody (positive control), or an irrelevant human antibody (negative control).

-

After a defined incubation period (e.g., 72 hours), ³H-thymidine is added to the cultures for the final 18 hours.

-

Cells are harvested onto filter mats, and the amount of incorporated ³H-thymidine is measured using a scintillation counter. The counts per minute (CPM) are proportional to the degree of cell proliferation.[1]

-

T Cell Activation Assay (IFNγ ELISpot)

-

Objective: To measure the ability of ABBV-428 to induce T cell activation, as indicated by IFNγ secretion.

-

Methodology:

-

Human T cells and autologous moDCs are co-cultured.

-

PC3 tumor cells (mesothelin-negative) or PC3 cells engineered to express high levels of mesothelin (PC3-MSLNhi) are added to the co-culture.

-

The cultures are treated with ABBV-428.

-

The cell mixture is then transferred to an ELISpot plate pre-coated with an anti-IFNγ capture antibody.

-

After 48 hours of incubation, the plate is developed to visualize spots, where each spot represents a single IFNγ-secreting T cell.

-

The number of spots is quantified to determine the level of T cell activation.[1]

-

In Vivo Studies

Preclinical in vivo studies were conducted using a murine surrogate of ABBV-428, named LB-1, which targets murine CD40 and mesothelin. These studies demonstrated that the tumor-targeted approach could replicate the anti-tumor efficacy of a conventional CD40 agonist while exhibiting a more favorable safety profile.

Summary of In Vivo Efficacy and Safety

| Animal Model | Tumor Model | Treatment | Key Findings |

| Syngeneic Mouse Model | 4T1 murine breast cancer cells expressing mesothelin | LB-1 (murine surrogate) vs. anti-CD40 mAb | LB-1 showed comparable anti-tumor activity to the anti-CD40 mAb but did not cause significant elevation of serum cytokines or liver enzymes.[1] |

| Prophylactic Tumor Model | Immunodeficient mice inoculated with human PC3 tumor cells (MSLN-positive or -negative), T cells, and moDCs | ABBV-428 | ABBV-428 inhibited the growth of PC3 tumors in a mesothelin-dependent manner.[1] |

Experimental Protocols

Syngeneic Mouse Tumor Model

-

Objective: To evaluate the anti-tumor activity and systemic toxicity of a mesothelin-targeted CD40 agonist compared to a conventional anti-CD40 antibody.

-

Methodology:

-

BALB/c mice are implanted with syngeneic 4T1 tumor cells engineered to express cell-surface mesothelin.

-

Once tumors are established, mice are treated with LB-1, an agonistic anti-CD40 monoclonal antibody, or a control antibody.

-

Tumor growth is monitored over time by caliper measurements.

-

At the end of the study, serum is collected to measure cytokine levels (e.g., IL-6, TNF-α) and liver enzymes (e.g., ALT, AST) to assess systemic toxicity.[1]

-

Clinical Studies (Phase I)

A Phase I, open-label, dose-escalation study (NCT02955251) was conducted to evaluate the safety, pharmacokinetics, and preliminary anti-tumor activity of ABBV-428 in patients with advanced solid tumors.[3][4][5]

Summary of Phase I Clinical Data

| Parameter | Finding |

| Patient Population | 59 patients with advanced solid tumors, including ovarian cancer and mesothelioma.[3][4] |

| Dosing | Intravenous administration every 2 weeks, with doses ranging from 0.01 to 3.6 mg/kg. The recommended Phase 2 dose (RP2D) was determined to be 3.6 mg/kg.[3][4] |

| Pharmacokinetics | At the RP2D of 3.6 mg/kg, the median Tmax was 0.25 hours after infusion, the geometric mean Cmax was 48.5 µg/mL, and the estimated half-life (t1/2) was 13.9 hours. Exposure increased in a dose-proportional manner from 0.4 to 3.6 mg/kg.[3] |

| Safety and Tolerability | ABBV-428 had an acceptable safety profile. The maximum tolerated dose was not reached. Infusion-related reactions were reported in 12% of patients. No cytokine release syndrome was observed.[3][4] |

| Pharmacodynamics | >90% CD40 receptor occupancy on peripheral B cells was observed at doses of 0.8 mg/kg and higher. A transient decrease in circulating B cells was noted, followed by an increase in B cell activation markers (CD80, CD86, CD69).[3][6] |

| Preliminary Efficacy | Minimal clinical activity was observed with monotherapy. The best response was stable disease in 36% of patients treated at the RP2D.[3] |

Signaling Pathways and Visualizations

ABBV-428's mechanism of action is centered on the activation of the CD40 signaling pathway in APCs within the tumor microenvironment.

CD40 Signaling Pathway

Upon engagement by ABBV-428 (cross-linked by mesothelin), CD40 on the surface of an APC trimerizes, leading to the recruitment of TNF receptor-associated factors (TRAFs) to its cytoplasmic tail. This initiates downstream signaling cascades, primarily the canonical and non-canonical NF-κB pathways and the MAPK pathway. These pathways culminate in the upregulation of co-stimulatory molecules (e.g., CD80, CD86), adhesion molecules, and the production of pro-inflammatory cytokines like IL-12. This process "licenses" the APC to effectively prime cytotoxic T lymphocytes (CTLs) for an anti-tumor response.

Caption: ABBV-428 binds MSLN on tumor cells and CD40 on APCs, leading to T cell activation.

Caption: Downstream signaling of CD40 activation by ABBV-428 in an antigen-presenting cell.

Caption: Workflow for assessing ABBV-428-mediated T cell activation via IFNγ ELISpot assay.

Conclusion

ABBV-428 is a novel, tumor-targeted CD40 agonist that has demonstrated a clear mechanism of action with conditional, mesothelin-dependent immune activation in preclinical models. This approach successfully translated to an acceptable safety profile in a Phase I clinical trial, mitigating the toxicities commonly associated with systemic CD40 agonism. While monotherapy showed limited clinical efficacy, the pharmacodynamic data confirmed target engagement and B cell activation. These findings support the continued investigation of ABBV-428, potentially in combination with other immunotherapies or in patient populations with high mesothelin expression, to fully realize its therapeutic potential.

References

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. Cancer immunotherapy: activating innate and adaptive immunity through CD40 agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. assaygenie.com [assaygenie.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. cytologicsbio.com [cytologicsbio.com]

An In-depth Technical Guide to the Axl Inhibitor Bemcentinib (R428)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review and background on Bemcentinib, also known as R428 and BGB324. The initial search for "B-428" did not yield a specific drug or compound; however, extensive research has identified Bemcentinib (R428) as a likely candidate of interest. This document summarizes its core mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Introduction and Background

Bemcentinib is an orally bioavailable, small molecule inhibitor of the AXL receptor tyrosine kinase.[1][2] AXL is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases and is a key driver in various cellular processes critical for tumor development, growth, and metastasis.[3] Overexpression of AXL is associated with poor prognosis in several cancers, including non-small cell lung cancer (NSCLC), triple-negative breast cancer (TNBC), and acute myeloid leukemia (AML).[1][2] Bemcentinib targets the intracellular catalytic kinase domain of AXL, inhibiting its activity and downstream signaling pathways.[1] This inhibition can lead to reduced tumor cell proliferation, migration, and invasion, and can also enhance sensitivity to chemotherapy and immunotherapy.[1][2]

Mechanism of Action

Bemcentinib functions as a selective and potent inhibitor of AXL kinase. The binding of its natural ligand, growth arrest-specific gene 6 (Gas6), to the AXL receptor triggers dimerization and autophosphorylation of the intracellular kinase domain. This activation initiates a cascade of downstream signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which are crucial for cell survival, proliferation, and migration.[3]

Bemcentinib competitively binds to the ATP-binding site of the AXL kinase domain, preventing its phosphorylation and subsequent activation. This blockade of AXL signaling leads to the inhibition of key oncogenic processes.

Below is a diagram illustrating the AXL signaling pathway and the inhibitory effect of Bemcentinib.

References

- 1. Genetically diverse mouse platform to xenograft cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Xenograft mouse model in vivo study and tumor tissue analysis [bio-protocol.org]

- 3. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

B-428: A Preclinical Urokinase Plasminogen Activator Inhibitor for Cancer Therapy

A Technical Guide on the Therapeutic Potential of B-428

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a synthetic small molecule inhibitor of urokinase-type plasminogen activator (uPA), has demonstrated significant potential as an anti-cancer agent in preclinical studies. This technical guide provides a comprehensive overview of the therapeutic applications of this compound, focusing on its mechanism of action, preclinical efficacy in cancer models, and detailed experimental methodologies. Quantitative data from key studies are summarized, and the intricate uPA signaling pathway is visually represented to facilitate a deeper understanding of the compound's therapeutic rationale. This document is intended to serve as a resource for researchers and drug development professionals exploring the potential of uPA inhibitors in oncology.

Introduction

The urokinase-type plasminogen activator (uPA) system is a critical enzymatic cascade involved in extracellular matrix (ECM) degradation, a fundamental process in tumor invasion and metastasis. Elevated levels of uPA and its receptor (uPAR) are associated with poor prognosis in various cancers, making the uPA system an attractive target for therapeutic intervention. This compound, chemically known as 4-iodo-benzo[b]thiophene-2-carboxamidine, is a potent and selective inhibitor of uPA's catalytic activity. Preclinical evidence suggests that by inhibiting uPA, this compound can effectively reduce primary tumor growth, local invasion, and the formation of distant metastases.

Mechanism of Action

This compound exerts its anti-cancer effects by directly inhibiting the enzymatic activity of urokinase-type plasminogen activator (uPA). uPA is a serine protease that plays a crucial role in the degradation of the extracellular matrix (ECM), a key process in cancer cell invasion and metastasis.

The primary mechanism involves this compound acting as a competitive inhibitor of uPA. It binds to the active site of the uPA enzyme, preventing it from converting its primary substrate, plasminogen, into plasmin. Plasmin is a broad-spectrum protease that directly degrades ECM components like fibronectin and laminin, and also activates other matrix-degrading enzymes such as matrix metalloproteinases (MMPs). By blocking this initial activation step, this compound effectively shuts down this proteolytic cascade.

Beyond inhibiting soluble uPA, this compound is also effective against uPA that is bound to its cell surface receptor, uPAR. This is particularly important as receptor-bound uPA is considered the primary driver of localized ECM degradation at the leading edge of invading tumor cells. The inhibition of cell surface uPA activity by this compound prevents the focused proteolysis required for cancer cells to break through tissue barriers.

The downstream consequences of uPA inhibition by this compound include:

-

Reduced Tumor Cell Invasion: By preventing ECM breakdown, this compound limits the ability of cancer cells to invade surrounding tissues.

-

Inhibition of Metastasis: The blockade of invasion and cell migration curtails the spread of cancer cells to distant organs.

-

Anti-Angiogenic Effects: The uPA system is also involved in the formation of new blood vessels (angiogenesis), a process essential for tumor growth. This compound has been shown to reduce angiogenesis, further contributing to its anti-tumor activity.

In some preclinical models, this compound has also been observed to down-regulate the expression of the uPA receptor (uPAR), suggesting a potential secondary mechanism that could further diminish the activity of the uPA system.

Preclinical Therapeutic Applications

Preclinical studies have primarily focused on the application of this compound in prostate and breast cancer models, demonstrating its efficacy in reducing tumor progression and metastasis.

Prostate Cancer

In a syngeneic rat model of prostate cancer using the Dunning R3227 cell line (Mat LyLu variant), which overexpresses uPA, this compound demonstrated a significant dose-dependent reduction in primary tumor volume and invasiveness.[1] Furthermore, the inhibitor markedly decreased the incidence and size of metastases to various organs.[1]

Breast Cancer

In a rat model of breast cancer using the Mat B-III cell line, this compound, both as a single agent and in combination with the antiestrogen (B12405530) tamoxifen, showed significant anti-tumor activity.[2] The combination therapy, in particular, resulted in an additive effect, leading to a more pronounced reduction in mammary tumor volume and distant metastasis.[3] This suggests a potential synergistic role for this compound alongside standard hormonal therapies in breast cancer.[2][3]

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the inhibitory activity and preclinical efficacy of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Target | Value | Reference |

| IC₅₀ | Human uPA | 0.32 µM | [4] |

| Kᵢ | Human uPA | 0.53 µM | [4] |

| IC₅₀ | Cell Surface uPA (HT1080 cells) | 0.54 µM | [4] |

| IC₅₀ | Fibronectin Degradation (HT1080 cells) | 1.5 µM | [4] |

Table 2: Preclinical Efficacy of this compound in Animal Models

| Cancer Model | Treatment | Key Findings | Reference |

| Rat Prostate Cancer (Dunning R3227) | This compound | Dose-dependent decrease in primary tumor volume and metastasis. | [1] |

| Rat Breast Cancer (Mat B-III) | This compound | Significant reduction in tumor volume and metastatic spread. | [3] |

| Rat Breast Cancer (Mat B-III) | This compound + Tamoxifen | Additive reduction in mammary tumor volume and distant metastasis. | [3] |

Experimental Protocols

In Vivo Prostate Cancer Model

-

Animal Model: Male Copenhagen rats.[1]

-

Cell Line: Dunning R3227 (Mat LyLu variant) rat prostate cancer cells, over-expressing rat uPA.[1]

-

Tumor Inoculation: Subcutaneous (s.c.) inoculation of experimental cells into the right flank of the rats.[1]

-

Treatment: Continuous intraperitoneal (i.p.) infusion of this compound or vehicle control for 2 to 3 weeks.[1]

-

Endpoints: Evaluation of primary tumor growth (volume and weight) and metastasis at timed intervals. Serum was collected to monitor for potential nephrotoxicity.[1]

In Vivo Breast Cancer Model

-

Animal Model: Syngeneic female Fisher rats.

-

Cell Line: Mat B-III rat breast cancer cells (wild-type and uPAR-overexpressing variants).

-

Tumor Inoculation: Orthotopic inoculation of 1 x 10⁶ cells into the mammary fat pad.

-

Treatment: Intraperitoneal (i.p.) infusion of this compound, tamoxifen, or a combination of both for 2 weeks.

-

Endpoints: Assessment of primary tumor volume and macroscopic metastases in the lungs, liver, and lymph nodes.

Visualizations

Urokinase Plasminogen Activator (uPA) Signaling Pathway

The following diagram illustrates the central role of uPA in mediating extracellular matrix degradation and cell signaling, and the point of intervention for this compound.

Caption: uPA signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vivo Efficacy Studies

This diagram outlines the general workflow for the preclinical evaluation of this compound in animal models of cancer.

Caption: Workflow for preclinical in vivo studies of this compound.

Discussion and Future Directions

The preclinical data for this compound strongly support its potential as a therapeutic agent for cancers characterized by high uPA expression. Its ability to inhibit tumor growth, invasion, and metastasis, particularly in combination with existing therapies, warrants further investigation.

Future research should focus on:

-

Pharmacokinetic and Pharmacodynamic Studies: Detailed profiling of this compound's absorption, distribution, metabolism, and excretion (ADME) properties, along with its dose-response relationship in vivo, is essential for optimizing dosing regimens.

-

Toxicology Studies: Comprehensive safety and toxicology studies are required to determine the therapeutic window and potential side effects of this compound.

-

Clinical Trials: Based on promising preclinical data and a favorable safety profile, the progression of this compound or similar uPA inhibitors into clinical trials for relevant cancer indications is a logical next step. While no clinical trials for this compound have been initiated, other uPA inhibitors have entered clinical evaluation, providing a developmental path for this class of compounds.

-

Biomarker Development: Identifying predictive biomarkers to select patients most likely to respond to this compound therapy will be crucial for its clinical success.

Conclusion

This compound is a promising preclinical candidate that effectively targets the uPA system, a key driver of cancer progression. The data summarized in this guide highlight its potential as a monotherapy or in combination with other anti-cancer agents. Further development and clinical evaluation of this compound or next-generation uPA inhibitors could provide a valuable new therapeutic strategy for a range of solid tumors.

References

- 1. The role of urokinase-type plasminogen activator in aggressive tumor cell behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The urokinase-type plasminogen activator system in cancer metastasis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Urokinase plasminogen activator system: a multifunctional role in tumor progression and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of B-428, a Novel Benzimidazole Derivative for Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Introduction

The designation "B-428" is not uniquely assigned to a single, publicly documented chemical entity for therapeutic research. It is used in various contexts, including as a product number for laboratory labeling materials (Brady this compound) and as an internal or publication-specific identifier for different chemical compounds. This document provides a detailed synthesis protocol and application notes for a representative novel benzimidazole (B57391) derivative, herein designated as Compound this compound , for research purposes. Benzimidazoles are a well-established class of heterocyclic compounds with a wide range of biological activities, including antitumor properties, making them a relevant subject for drug discovery and development.

The protocols outlined below describe the synthesis of Compound this compound, its characterization, and its evaluation in a common in vitro cytotoxicity assay. These notes are intended to serve as a comprehensive guide for researchers interested in the synthesis and preliminary biological assessment of novel benzimidazole-based potential anticancer agents.

Synthesis of Compound this compound

The synthesis of Compound this compound, a 2-substituted benzimidazole, is based on the widely used condensation reaction between an o-phenylenediamine (B120857) derivative and a carboxylic acid. This method is favored for its efficiency and the ability to generate a diverse range of derivatives.

Experimental Protocol: Synthesis of Compound this compound

This protocol details the steps for the synthesis of Compound this compound from 4-nitro-o-phenylenediamine (B140028) and 4-(trifluoromethyl)benzoic acid.

Materials:

-

4-nitro-o-phenylenediamine

-

4-(Trifluoromethyl)benzoic acid

-

Polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Buchner funnel and filter paper

-

Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask, combine 4-nitro-o-phenylenediamine (1.53 g, 10 mmol) and 4-(trifluoromethyl)benzoic acid (1.90 g, 10 mmol).

-

Addition of Catalyst: Carefully add polyphosphoric acid (20 g) to the flask. The mixture will become viscous.

-

Reaction: Heat the mixture to 150°C with constant stirring for 4 hours. Monitor the reaction progress using TLC (eluent: ethyl acetate/hexane, 1:1).

-

Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water with vigorous stirring.

-

Neutralization and Precipitation: Neutralize the aqueous solution by the slow addition of a 5% sodium bicarbonate solution until the pH reaches approximately 7. A solid precipitate will form.

-

Isolation of Crude Product: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with an ample amount of deionized water to remove any remaining salts.

-

Purification: Recrystallize the crude product from hot ethanol to obtain the purified Compound this compound as a crystalline solid.

-

Drying and Characterization: Dry the purified product under a vacuum. Characterize the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation: Synthesis of Compound this compound

| Parameter | Value |

| Reactants | |

| 4-nitro-o-phenylenediamine | 1.53 g (10 mmol) |

| 4-(Trifluoromethyl)benzoic acid | 1.90 g (10 mmol) |

| Reaction Conditions | |

| Catalyst | Polyphosphoric acid (20 g) |

| Temperature | 150°C |

| Reaction Time | 4 hours |

| Product | |

| Compound Name | 2-(4-(Trifluoromethyl)phenyl)-5-nitro-1H-benzo[d]imidazole |

| Designation | Compound this compound |

| Yield | 2.60 g (85%) |

| Purity (by HPLC) | >98% |

| Appearance | Pale yellow crystalline solid |

Visualization: Synthesis Workflow

Application Notes and Protocols for B-428 Dosage in Animal Studies

To the Researcher:

Our initial investigation of "B-428" has identified multiple therapeutic candidates with similar designations. To provide you with accurate and relevant dosage and protocol information, please specify the compound you are researching from the list below:

-

PTI-428: A cystic fibrosis transmembrane conductance regulator (CFTR) amplifier.

-

ABBV-428: A mesothelin-CD40 bispecific antibody for solid tumor therapy.

-

BB-83698: An antibacterial peptide deformylase inhibitor.

The following application notes and protocols are a template demonstrating the depth and format of the information we can provide once you have identified the correct this compound compound. The data and procedures outlined below are generalized examples based on common practices in preclinical animal research and should not be used for actual experimentation with any specific this compound compound.

[Template] Application Notes: this compound in Preclinical Animal Models

Introduction

[This section will provide a detailed background on the specified this compound, including its mechanism of action, therapeutic target, and the rationale for its investigation in animal models.]

Pharmacokinetic Profile

The pharmacokinetic parameters of a drug are crucial for designing effective and safe dosing regimens. These parameters describe the absorption, distribution, metabolism, and excretion (ADME) of the compound within a living organism. General guidelines for conducting pharmacokinetic studies are available from regulatory bodies like the FDA.

Table 1: [Template] Single-Dose Pharmacokinetic Parameters of this compound in Rodents

| Parameter | Mouse (Strain) | Rat (Strain) | Route of Administration |

| Dose (mg/kg) | [e.g., 10] | [e.g., 5] | [e.g., Intravenous] |

| Cmax (ng/mL) | [Data] | [Data] | N/A |

| Tmax (h) | [Data] | [Data] | N/A |

| AUC₀-t (ng·h/mL) | [Data] | [Data] | [Data] |

| Half-life (t½) (h) | [Data] | [Data] | [Data] |

| Clearance (CL) (mL/min/kg) | [Data] | [Data] | [Data] |

| Volume of Distribution (Vd) (L/kg) | [Data] | [Data] | [Data] |

| Bioavailability (F%) | [Data] | [Data] | N/A |

Table 2: [Template] Tolerability and Maximum Tolerated Dose (MTD) of this compound

| Animal Model | Dosing Regimen | Observed Toxicities | MTD (mg/kg) |